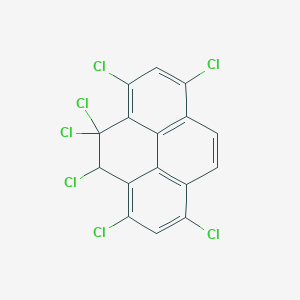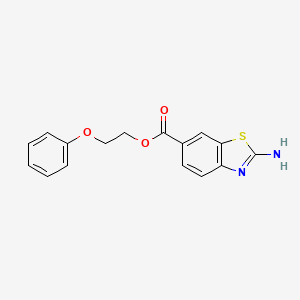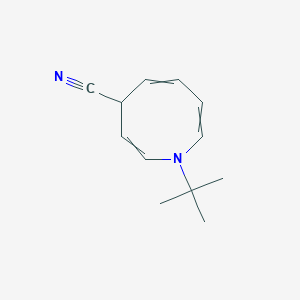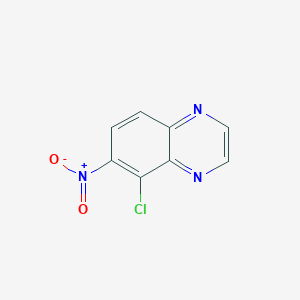
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene is a chlorinated organic compound known for its stability and persistence in the environment. It is part of the organochlorine family, which includes many compounds used historically as pesticides. The compound’s structure features multiple chlorine atoms, contributing to its chemical stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene typically involves the chlorination of pyrene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyrene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the chlorination reaction. Safety measures are crucial due to the toxic nature of chlorine gas and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated pyrene derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated quinones, while reduction can produce partially dechlorinated pyrene derivatives.
Scientific Research Applications
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the electronic properties of polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological systems are studied to understand its potential toxicological effects.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its interactions with cellular receptors.
Industry: It is used in the development of materials with specific chemical resistance properties.
Mechanism of Action
The mechanism by which 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene exerts its effects involves its interaction with cellular components. The compound can bind to proteins and DNA, potentially disrupting normal cellular functions. Its high chlorine content makes it particularly effective at penetrating cell membranes and interacting with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Heptachlor: Another chlorinated compound used historically as a pesticide.
Chlordane: A related organochlorine compound with similar chemical properties.
Dieldrin: Another persistent organochlorine pesticide.
Uniqueness
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and resistance to degradation make it particularly useful in research and industrial applications where long-lasting effects are desired.
Properties
CAS No. |
105568-42-1 |
|---|---|
Molecular Formula |
C16H5Cl7 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1,3,4,5,5,6,8-heptachloro-4H-pyrene |
InChI |
InChI=1S/C16H5Cl7/c17-7-3-9(19)13-11-5(7)1-2-6-8(18)4-10(20)14(12(6)11)16(22,23)15(13)21/h1-4,15H |
InChI Key |
ASGFTATTYKLYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C4=C1C(=CC(=C4C(C(C3=C(C=C2Cl)Cl)(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)




mercury](/img/structure/B14318694.png)



![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

